molecular formula C7H16ClNO B1430069 1-(Oxan-3-yl)ethan-1-amine hydrochloride CAS No. 1443981-91-6

1-(Oxan-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1430069
CAS No.: 1443981-91-6
M. Wt: 165.66 g/mol
InChI Key: CPHBDOYIYBNGNN-UHFFFAOYSA-N
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Description

1-(Oxan-3-yl)ethan-1-amine hydrochloride is a synthetic compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-3-yl)ethan-1-amine hydrochloride typically involves the reaction of oxan-3-yl ethan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

    Starting Materials: Oxan-3-yl ethan-1-amine and hydrochloric acid.

    Reaction Conditions: The reaction is conducted at room temperature with constant stirring.

    Purification: The resulting product is purified through recrystallization to obtain the pure hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using industrial-scale recrystallization or chromatography techniques.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-3-yl ethan-1-imine derivatives.

    Reduction: Reduction reactions can convert the compound into oxan-3-yl ethan-1-amine.

    Substitution: The amine group can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation Products: Oxan-3-yl ethan-1-imine derivatives.

    Reduction Products: Oxan-3-yl ethan-1-amine.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(Oxan-3-yl)ethan-1-amine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(Oxan-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(Oxan-4-yl)ethan-1-amine hydrochloride: Similar structure but with the oxan ring substituted at a different position.

    1-(Oxolan-3-yl)ethan-1-amine hydrochloride: Another similar compound with slight structural variations.

Uniqueness: 1-(Oxan-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the oxan ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(oxan-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(8)7-3-2-4-9-5-7;/h6-7H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHBDOYIYBNGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCOC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443981-91-6
Record name 1-(oxan-3-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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